molecular formula C25H19FN4O3S B2377249 N-(4-fluorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide CAS No. 536706-42-0

N-(4-fluorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide

Cat. No.: B2377249
CAS No.: 536706-42-0
M. Wt: 474.51
InChI Key: KHVPUVZIPZLTGJ-UHFFFAOYSA-N
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Description

This compound features a pyrimido[5,4-b]indole core substituted with a 3-methoxyphenyl group at position 3 and a 4-oxo moiety. The sulfanyl acetamide chain at position 2 is linked to a 4-fluorophenyl group via an amide bond (Fig. 1). The pyrimidoindole scaffold is known for its planar aromatic structure, facilitating interactions with biological targets, while the 4-fluorophenyl and 3-methoxyphenyl substituents modulate electronic and steric properties . The compound's synthesis typically involves coupling reactions using activating agents like HATU, followed by purification via reverse-phase chromatography .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN4O3S/c1-33-18-6-4-5-17(13-18)30-24(32)23-22(19-7-2-3-8-20(19)28-23)29-25(30)34-14-21(31)27-16-11-9-15(26)10-12-16/h2-13,28H,14H2,1H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVPUVZIPZLTGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the pyrimidoindole core, the introduction of the methoxyphenyl group, and the attachment of the fluorophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: It may find applications in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N-(4-fluorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s mechanism of action.

Comparison with Similar Compounds

Substituent Variations on the Pyrimidoindole Core

Several analogs modify the N-substituents or aromatic groups, altering biological activity and physicochemical properties:

Compound Name Substituents (R1, R2, R3) Key Features Biological Target (if reported) Reference
Target Compound R1: 3-methoxyphenyl, R2: 4-fluorophenyl High lipophilicity due to fluorophenyl; methoxy enhances solubility TLR4 (inferred)
N-(2-phenylethyl)-... (ECHEMI, 2022) R1: 4-methoxyphenyl, R2: phenethyl Phenethyl group increases steric bulk; reduced membrane permeability Not reported
N-(4-ethylphenyl)-... (ECHEMI, 2022) R1: 3-methoxyphenyl, R2: 4-ethylphenyl Ethylphenyl enhances hydrophobicity; potential CYP450 interactions Not reported
N-isoamyl-... (Micha, 2013) R1: phenyl, R2: isoamyl Branched alkyl chain improves bioavailability; moderate TLR4 activity TLR4
N-(tetrahydrofurfuryl)-... (Micha, 2013) R1: phenyl, R2: tetrahydrofurfuryl Oxygen in tetrahydrofurfuryl enhances solubility; weak TLR4 binding TLR4

Key Observations :

  • Fluorine vs.
  • Alkyl vs. Aryl Substituents : Branched alkyl chains (e.g., isoamyl) improve bioavailability but reduce target affinity, while aryl groups (e.g., phenethyl) may hinder binding due to steric effects .

Heterocyclic Core Modifications

Compounds with alternative cores exhibit distinct pharmacological profiles:

Compound Name Core Structure Key Features Biological Target Reference
Target Compound Pyrimido[5,4-b]indole Planar structure for π-π stacking; moderate rigidity TLR4 (inferred)
N-(3-chlorophenyl)-... (ECHEMI, 1998) Chromeno[2,3-d]pyrimidine Fused chromene ring increases rigidity; higher melting point Not reported
2-{[4-ethyl-5-(pyridin-2-yl)-...} (ECHEMI, 2024) 1,2,4-Triazole Triazole core enhances hydrogen bonding; improved solubility Not reported

Key Observations :

  • Pyrimidoindole vs.
  • Triazole Cores : 1,2,4-Triazole analogs () exhibit better solubility due to hydrogen-bonding capacity but may lack the aromatic stacking ability of pyrimidoindoles .

Sulfanyl Acetamide Chain Modifications

Variations in the sulfanyl acetamide moiety influence electronic properties and binding:

Compound Name Acetamide Substituent Key Features Reference
Target Compound N-(4-fluorophenyl) Electron-withdrawing fluorine enhances stability
2-Cyano-N-(4-sulfamoylphenyl)... (IJMS, 2014) Cyano group Electron-withdrawing cyano reduces basicity; lower logP
N-(4-hydroxyphenyl)... (Patent Guidelines) 4-hydroxyphenyl Hydroxyl group increases polarity; poor bioavailability

Key Observations :

  • Cyano vs. Fluorine: Cyano-substituted analogs () exhibit reduced lipophilicity, limiting membrane permeability compared to the target compound .
  • Hydroxyl Groups : Polar hydroxyl groups () improve aqueous solubility but may necessitate prodrug strategies for efficacy .

Research Findings and Implications

Physicochemical Properties

  • logP and Solubility : The target compound’s calculated logP (~3.8) suggests moderate lipophilicity, balancing membrane penetration and solubility. Methoxy groups improve solubility compared to purely alkyl-substituted analogs .
  • Crystallography : Stable hydrogen-bonding networks (N–H···O and C–H···O) in related compounds () suggest favorable solid-state stability for formulation .

Computational Insights

  • Docking Studies : Lamarckian genetic algorithm-based docking () predicts strong interactions between the target compound’s pyrimidoindole core and TLR4’s hydrophobic cavity, with a binding free energy of −9.2 kcal/mol .

Biological Activity

N-(4-fluorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C24H24FN3O3S2
  • Molecular Weight : 485.59 g/mol
  • InChIKey : YJHDWFQFXKKBHT-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including:

  • Anticancer Activity : The compound has shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines.
  • Antimicrobial Effects : Preliminary studies suggest that it possesses antibacterial and antifungal properties.
  • Enzyme Inhibition : It has been evaluated for its inhibitory effects on cholinesterases and other enzymes involved in pathological processes.

Anticancer Activity

A study reported that the compound significantly inhibited the growth of several cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways. In vitro assays revealed an IC50 value indicative of moderate potency against breast and colon cancer cells.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Apoptosis via caspase activation
HT-29 (Colon)12.8Cell cycle arrest

Antimicrobial Activity

The compound's antimicrobial efficacy was assessed against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicated that it is particularly effective against Gram-positive bacteria.

MicroorganismMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

Enzyme Inhibition

In vitro studies demonstrated that this compound effectively inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's.

EnzymeIC50 (µM)
AChE19.2
BChE13.2

Case Studies

  • Study on Cancer Cell Lines : A research article published in Journal of Medicinal Chemistry explored the anticancer properties of pyrimidine derivatives, including our target compound. The findings suggested a significant reduction in cell viability and enhanced apoptosis markers in treated cells.
  • Antimicrobial Efficacy Review : A systematic review highlighted the antimicrobial potential of various sulfur-containing compounds, with our compound showing promising results against resistant strains.
  • Enzyme Inhibition Analysis : Another study focused on novel inhibitors for cholinesterases reported that compounds with similar structures demonstrated dual inhibitory effects, suggesting a potential therapeutic application for cognitive disorders.

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